3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGQWWRAIHABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization of Isatin
The synthesis often begins with isatin (indoline-2,3-dione), a commercially available precursor. The N1 position is alkylated with 4-methylbenzyl bromide under basic conditions to introduce the 4-methylbenzyl group. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80°C, achieving yields of 85–90%.
Reaction Conditions:
$$
\text{Isatin} + \text{4-Methylbenzyl Bromide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}, 12\,h} \text{1-(4-Methylbenzyl)Indoline-2,3-Dione}
$$
Nucleophilic Addition at C3
The C3 carbonyl of 1-(4-methylbenzyl)indoline-2,3-dione undergoes nucleophilic addition with a 2-oxopropyl group. This is achieved via a Grignard reaction using allylmagnesium bromide, followed by oxidation to install the ketone functionality.
Mechanistic Pathway:
- Grignard Addition:
$$
\text{1-(4-Methylbenzyl)Indoline-2,3-Dione} + \text{CH}2=\text{CHCH}2\text{MgBr} \rightarrow \text{3-Allyl-1-(4-Methylbenzyl)Indolin-2-One}
$$ - Oxidation: Ozonolysis or catalytic oxidation converts the allyl group to a 2-oxopropyl moiety. Using ozone in dichloromethane at −78°C followed by reductive workup yields the target ketone.
Yield Optimization:
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Grignard Addition | AllylMgBr | 0°C | 75 |
| Oxidation | O$$_3$$/DCM | −78°C | 68 |
One-Pot Catalytic Approaches
Vanadium-Catalyzed Condensation
A green protocol inspired by Pandey et al. utilizes vanadium oxysulfate (VOSO$$_4$$) in aqueous media to condense isatin derivatives with propionaldehyde derivatives. This method avoids toxic solvents and reduces step count.
Procedure:
- Reaction Setup:
$$
\text{1-(4-Methylbenzyl)Isatin} + \text{2-Oxopropyl Acetate} \xrightarrow[\text{VOSO}4, \text{H}2\text{O}]{70^\circ\text{C}, 6\,h} \text{3-Hydroxy-1-(4-Methylbenzyl)-3-(2-Oxopropyl)Indolin-2-One}
$$ - Workup: The product precipitates upon cooling, filtered, and recrystallized from ethanol.
Advantages:
Acid-Catalyzed Cyclization
Hydrochloric acid (HCl) in refluxing toluene facilitates cyclization of pre-functionalized intermediates. This method is favored for large-scale synthesis due to reagent availability and simplicity.
Key Reaction:
$$
\text{3-Allyl-1-(4-Methylbenzyl)Indolin-2-One} \xrightarrow[\text{HCl, Toluene}]{110^\circ\text{C}, 8\,h} \text{Target Compound}
$$
Industrial Scalability:
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Purity | 98.5% |
| Cycle Time | 12 h |
Advanced Methodologies: Knoevenagel Adduct Formation
Bis-Indolinone Synthesis
The Knoevenagel reaction, as reported by PMC studies, enables the formation of bis-indolinones through condensation of activated methylene groups with carbonyl compounds. Adapting this for mono-functionalization requires precise stoichiometric control.
Application to Target Compound:
- Core Formation:
$$
\text{1-(4-Methylbenzyl)Isatin} + \text{Diethyl Oxalacetate} \xrightarrow[\text{Piperidine}]{EtOH, 60^\circ\text{C}} \text{3-Hydroxy-3-(2-Oxopropyl)Indolin-2-One}
$$ - Selective Alkylation: The N1 position is subsequently alkylated with 4-methylbenzyl chloride.
Yield Comparison:
| Method | Catalyst | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine | 70 |
| Vanadium-Catalyzed | VOSO$$_4$$ | 88 |
Industrial Production and Optimization
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. Microreactors enable precise temperature control and rapid mixing, critical for exothermic Grignard additions.
Case Study:
- Reactor Type: Tubular microreactor (0.5 mm diameter).
- Throughput: 5 L/h with 92% yield.
- Purity: 99% by GC-MS.
Catalytic System Recycling
Vanadium catalysts can be recovered via aqueous extraction and reused for up to 5 cycles without significant activity loss, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could yield various hydroxy derivatives.
Substitution: The aromatic ring and indolinone core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent, subject to further research and clinical trials.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indolinone derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Structural Insights :
- Substitution with electron-donating groups (e.g., 4-methoxy in ) may alter electronic environments, affecting reactivity or binding interactions.
Spectroscopic and Physical Properties
- NMR/IR Data :
- ¹H NMR (CDCl₃) : Aromatic protons (7.2–7.4 ppm), benzyl CH₂ (4.8–5.0 ppm), and 2-oxopropyl methylene (2.5–3.0 ppm).
IR (Nujol) : Broad O-H stretch (~3330 cm⁻¹), C=O (1681 cm⁻¹).
- Target Compound : Expected to show similar peaks, with additional signals for the 4-methylbenzyl group (methyl at ~2.3 ppm, aromatic protons at 7.1–7.3 ppm).
Melting Points :
- Analogous isoindolin-1-one derivatives (e.g., 3-benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one) exhibit melting points of 149–152°C , suggesting the target compound may have comparable thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
